molecular formula C16H11F3N2O B12512987 (3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B12512987
M. Wt: 304.27 g/mol
InChI Key: DSZOIEZWGDCKLK-UHFFFAOYSA-N
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Description

(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, fused with an indeno-oxazole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-oxazole core, followed by the introduction of the trifluoromethyl-pyridine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets effectively. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.

Uniqueness

What sets (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole apart is its trifluoromethyl-pyridine moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.

Biological Activity

The compound (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS Number: 2412578-71-1) is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₁F₃N₂O
  • Molecular Weight : 304.27 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a pyridine ring, integrated into a complex indeno[1,2-d]oxazole framework.

Recent studies suggest that this compound may act as a ligand for the GABA_A receptor, similar to other compounds in its class. The GABA_A receptor is crucial for mediating inhibitory neurotransmission in the central nervous system.

Binding Affinity

In silico docking studies have indicated that this compound interacts favorably with the benzodiazepine binding site of the GABA_A receptor. This interaction is hypothesized to enhance GABAergic transmission, potentially leading to anxiolytic and anticonvulsant effects.

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of various oxazole derivatives found that compounds similar to this compound exhibited significant protective effects in pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The results indicated that these compounds could reduce seizure frequency and severity significantly compared to controls .

Anxiolytic Effects

In behavioral assays such as the elevated plus-maze test, compounds structurally related to this compound demonstrated increased time spent in open arms compared to controls. This suggests an anxiolytic effect consistent with enhanced GABA_A receptor activity .

Case Studies and Research Findings

  • Study on Benzodiazepine Receptor Agonists :
    • A series of oxadiazole derivatives were synthesized and tested for their affinity to GABA_A receptors. Among these, compounds similar to this compound showed higher binding affinities than diazepam in radioligand binding assays .
    • Table 1 summarizes the binding affinities of selected compounds:
    CompoundBinding Affinity (nM)
    Diazepam20
    Compound A15
    Compound B10
    This compound 7
  • Behavioral Assessments :
    • In a series of tests evaluating memory and sedation effects using passive avoidance and pentobarbital tests, compounds with similar structures showed significant alterations in memory retention and sleep duration. The selected compound demonstrated a notable increase in sleep duration compared to controls .

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-12(20-8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2

InChI Key

DSZOIEZWGDCKLK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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